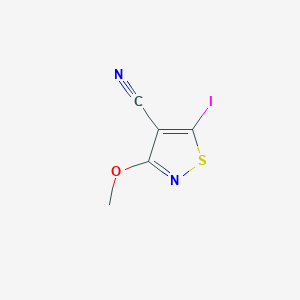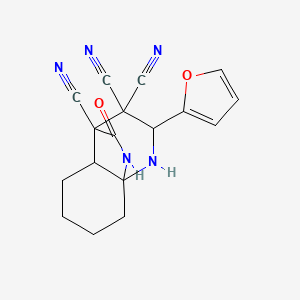![molecular formula C26H25NO3P2 B11092348 2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate](/img/structure/B11092348.png)
2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It is also referred to as diphenyl azidophosphate .
- The compound appears as a colorless to pale yellow viscous liquid .
- Now, let’s explore its preparation methods and industrial production.
2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate: C12H10N3O3P
.Preparation Methods
- The synthetic route is as follows:
- Start with chlorodiphenylphosphine oxide (also known as diphenylphosphinic chloride ).
- React it with sodium azide in anhydrous acetone as the solvent.
- The product obtained is 2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate .
- This method provides a safe and efficient alternative to using explosive sodium azide directly in azidation reactions.
Diphenyl azidophosphate: can be synthesized using various methods. One common approach involves the reaction of with .
Chemical Reactions Analysis
- Common reagents include carboxylic acids, alcohols, and amines.
- Major products formed depend on the specific reaction conditions .
Diphenyl azidophosphate: participates in several reactions:
Scientific Research Applications
Chemistry: Used in peptide synthesis and other organic transformations.
Biology: Its photoisomerization properties find applications in studying molecular dynamics.
Medicine: Investigated for drug delivery and bioconjugation.
Industry: Employed in the preparation of amino acid copolymers .
Mechanism of Action
- The exact mechanism by which diphenyl azidophosphate exerts its effects depends on the specific reaction it undergoes.
- It may act as an azide source, facilitating nucleophilic substitution or other transformations.
Comparison with Similar Compounds
- Similar compounds include diphenylphosphine oxide and diphenylphosphinous acid ethyl ester .
Diphenyl azidophosphate: is unique due to its dual functionality as an azide and a phosphoryl compound.
Properties
Molecular Formula |
C26H25NO3P2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-2-diphenylphosphoryloxyethanamine |
InChI |
InChI=1S/C26H25NO3P2/c28-31(23-13-5-1-6-14-23,24-15-7-2-8-16-24)27-21-22-30-32(29,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2,(H,27,28) |
InChI Key |
RMIBDOXLNPOLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11092265.png)
![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)
![4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11092280.png)


![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)

![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)

![(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
![methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11092350.png)

![3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)

